Didesethyl Chloroquine Hydroxyacetamide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

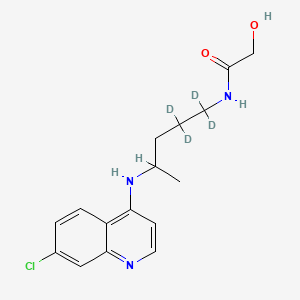

IUPAC Name |

N-[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]-2-hydroxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFOIOWFYPCSSQ-BRVWLQDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNC(=O)CO)NC1=C2C=CC(=CC2=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NC(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675837 |

Source

|

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216956-86-3 |

Source

|

| Record name | N-{4-[(7-Chloroquinolin-4-yl)amino](1,1,2,2-~2~H_4_)pentyl}-2-hydroxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Didesethyl Chloroquine Hydroxyacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical considerations for Didesethyl Chloroquine Hydroxyacetamide-d4. This deuterated compound serves as a crucial internal standard for the quantitative analysis of chloroquine and its metabolites.

Core Chemical Properties

This compound is a stable isotope-labeled derivative of a metabolite of chloroquine. The deuteration provides a distinct mass signature for use in mass spectrometry-based analytical methods, ensuring accurate quantification by correcting for variations during sample preparation and analysis. While detailed experimental data for the deuterated compound is not publicly available, the properties of its non-deuterated analog, Didesethyl Chloroquine Hydroxyacetamide, serve as a reliable reference.

Table 1: Chemical Properties of this compound and its Non-deuterated Analog

| Property | This compound | Didesethyl Chloroquine Hydroxyacetamide (Non-deuterated) | Reference |

| IUPAC Name | N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide | N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-2-hydroxyacetamide | [1][2] |

| Synonyms | 4-(4'-Glycolamidyl-1'-methyl-3,4-d4-butylamino)-7-chloroquinoline | 4-(4'-Glycolamidyl-1'-methyl-butylamino)-7-chloroquinoline | [1] |

| CAS Number | 1216956-86-3 | 1159977-30-6 | [1][2] |

| Molecular Formula | C₁₆H₁₆D₄ClN₃O₂ | C₁₆H₂₀ClN₃O₂ | [1][2] |

| Molecular Weight | 325.83 g/mol | 321.81 g/mol | [2][3] |

| InChI Key | MJFOIOWFYPCSSQ-UHFFFAOYSA-N | MJFOIOWFYPCSSQ-UHFFFAOYSA-N | [2] |

Metabolic Context and Synthetic Origin

This compound is structurally related to the metabolic pathway of chloroquine, a widely used antimalarial and immunomodulatory drug.

Metabolism of Chloroquine

Chloroquine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, particularly CYP2C8 and CYP3A4. The metabolic pathway involves sequential N-dealkylation of the diethylamino side chain.

-

First Dealkylation: Chloroquine is metabolized to desethylchloroquine , an active metabolite.

-

Second Dealkylation: Desethylchloroquine is further metabolized to didesethylchloroquine (also known as bisdesethylchloroquine).

The "hydroxyacetamide" moiety is not a known natural metabolite of chloroquine. Therefore, Didesethyl Chloroquine Hydroxyacetamide is considered a synthetic derivative of the didesethyl metabolite. This modification likely enhances its stability and provides a clear analytical signal, making it an ideal internal standard.

Metabolic Pathway of Chloroquine and Origin of the Analyte.

Experimental Protocols

While specific, validated protocols for the synthesis and analysis of this compound are proprietary to the manufacturers, the following sections outline representative methodologies based on established procedures for chloroquine and its metabolites.

Representative Synthetic Pathway

The synthesis of this compound would likely involve the coupling of a deuterated diamine side-chain with 4,7-dichloroquinoline, followed by acylation with a protected hydroxyacetic acid.

Key Steps:

-

Synthesis of the Deuterated Side-Chain: A suitable starting material would be subjected to a series of reactions to introduce the deuterium labels and the two amine functionalities.

-

Coupling with 4,7-dichloroquinoline: The deuterated diamine is reacted with 4,7-dichloroquinoline to form the core structure of didesethylchloroquine-d4.

-

Acylation: The terminal primary amine of the didesethylchloroquine-d4 is then acylated using a protected form of hydroxyacetic acid (e.g., acetoxyacetyl chloride).

-

Deprotection: The protecting group on the hydroxyl function is removed to yield the final product.

-

Purification: The final compound is purified using chromatographic techniques such as HPLC.

Analytical Methodology: Quantification by LC-MS/MS

This compound is designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of chloroquine and its metabolites in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to separate the analytes from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (Internal Standard): Precursor ion (Q1) m/z 326.2 → Product ion (Q3) [Specific fragment to be determined experimentally]

-

Didesethyl Chloroquine (Analyte): Precursor ion (Q1) m/z 264.1 → Product ion (Q3) m/z 179.1

-

Desethylchloroquine (Analyte): Precursor ion (Q1) m/z 292.2 → Product ion (Q3) m/z 179.1

-

Chloroquine (Analyte): Precursor ion (Q1) m/z 320.2 → Product ion (Q3) m/z 247.2

-

Sample Preparation (from Plasma):

-

Aliquoting: Take a 100 µL aliquot of plasma sample.

-

Spiking: Add a known concentration of this compound internal standard solution.

-

Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.

-

Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Experimental workflow for bioanalysis.

Hypothesized Signaling Pathway Interactions (based on parent compound Chloroquine)

As an analytical standard, this compound is not intended for biological studies and is not expected to have defined signaling pathway interactions. However, its structural similarity to chloroquine metabolites suggests that any biological activity would likely mirror that of the parent compound. The primary mechanism of action of chloroquine in malaria is the interference with heme detoxification in the parasite's digestive vacuole.

Mechanism of action of the parent compound, Chloroquine.

Conclusion

This compound is a high-purity, deuterated analytical standard essential for the accurate quantification of chloroquine and its metabolites in pharmacokinetic and drug metabolism studies. Its chemical properties are well-defined, and its use in LC-MS/MS methodologies is crucial for obtaining reliable data in a research and drug development setting. While it does not have inherent biological activity of interest, its structural relationship to the metabolites of chloroquine places it within a well-understood pharmacological context. This guide provides the core technical information required for its effective use by researchers and scientists.

References

A Technical Guide to the Synthesis of Didesethyl Chloroquine Hydroxyacetamide-d4

This technical guide provides a comprehensive overview of the synthesis of Didesethyl Chloroquine Hydroxyacetamide-d4, a deuterated analog of a chloroquine metabolite. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It includes a proposed synthetic pathway, detailed experimental protocols, and relevant biochemical context.

Introduction

This compound is a stable isotope-labeled internal standard used in pharmacokinetic and metabolic studies of chloroquine. Chloroquine is a well-known antimalarial and anti-inflammatory drug.[1][2] The monitoring of its metabolites is crucial for understanding its efficacy and toxicology. Didesethylchloroquine is a major metabolite of chloroquine, and the hydroxyacetamide derivative represents a further metabolic modification.[3][4] The incorporation of deuterium (d4) allows for its use as an internal standard in mass spectrometry-based bioanalytical methods.[4]

Chemical Information:

| Compound Name | This compound |

| Synonyms | 4-(4'-Glycolamidyl-1'-methyl-3,4-d4-butylamino)-7-chloroquinoline |

| CAS Number | 1216956-86-3[5][6][7] |

| Molecular Formula | C₁₆D₄H₁₆ClN₃O₂[5][6][7] |

| Molecular Weight | 325.83 g/mol [5][6][7] |

| Unlabeled CAS | 1159977-30-6[5][8] |

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a multi-step process. A plausible synthetic route, based on established methods for synthesizing chloroquine analogs and deuterated compounds, is outlined below.[9][10] The key steps involve the synthesis of a deuterated diamine side chain and its subsequent coupling with 4,7-dichloroquinoline, followed by acylation to introduce the hydroxyacetamide group.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

3.1. Synthesis of Deuterated Precursors

3.2. Synthesis of N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide (this compound)

This procedure outlines the coupling of the deuterated side chain with the quinoline core and subsequent functionalization.

Step 1: Synthesis of the Deuterated Diamine Intermediate

A suitable deuterated starting material, such as a commercially available deuterated pentanol derivative, would be converted to a diamine. This process typically involves multi-step synthesis including reduction and amination steps.

Step 2: Coupling with 4,7-dichloroquinoline

-

Reaction: A mixture of 4,7-dichloroquinoline and the synthesized deuterated diamine is heated.

-

Reagents: 4,7-dichloroquinoline, deuterated diamine precursor, and a non-polar solvent.

-

Procedure: 4,7-dichloroquinoline (1.0 eq) and the deuterated diamine (1.1 eq) are heated in a suitable solvent under an inert atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, and the crude product is purified by column chromatography. This general approach is adapted from the synthesis of chloroquine and its analogs.[10][13]

Step 3: Acylation with a Hydroxyacetylating Agent

-

Reaction: The product from the previous step is acylated to introduce the hydroxyacetamide moiety.

-

Reagents: The deuterated chloroquine analog, an activated form of glycolic acid (e.g., glycolic acid with a coupling agent like EDCI/HOBt, or an activated ester), a non-nucleophilic base (e.g., DIPEA), and a polar aprotic solvent (e.g., DMF or DCM).

-

Procedure: To a solution of the deuterated chloroquine analog in the chosen solvent, the base and the acylating agent are added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched, and the product is extracted and purified by column chromatography. This follows standard peptide coupling or acylation procedures.[14]

3.3. Purification and Characterization

The final product should be purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and purity of this compound should be confirmed by:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The absence of signals in the ¹H NMR spectrum at the positions of deuteration and the corresponding changes in the ¹³C NMR spectrum will verify the labeling.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields for similar reactions found in the literature for chloroquine analogs.[15][16]

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | Synthesis of Deuterated Diamine | Deuterated Precursor | Deuterated Diamine | 40-60 | >95 |

| 2 | Coupling Reaction | 4,7-dichloroquinoline | Deuterated Chloroquine Analog | 60-80 | >95 |

| 3 | Acylation | Deuterated Chloroquine Analog | This compound | 50-70 | >98 |

Signaling Pathways and Experimental Workflows

5.1. Chloroquine Metabolism Pathway

Chloroquine is primarily metabolized in the liver by cytochrome P450 enzymes.[17][18] The major metabolic pathway involves N-dealkylation to form desethylchloroquine and subsequently bisdesethylchloroquine (didesethylchloroquine).[3] These metabolites retain some pharmacological activity. The diagram below illustrates the metabolic conversion of chloroquine.

Caption: Metabolic pathway of Chloroquine to its primary metabolites.

5.2. Experimental Workflow for Synthesis

The following diagram outlines the logical workflow for the synthesis, purification, and characterization of this compound.

Caption: Experimental workflow for synthesis and analysis.

References

- 1. Chloroquine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [lgcstandards.com]

- 6. fishersci.at [fishersci.at]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Didesethyl Chloroquine Hydroxyacetamide | LGC Standards [lgcstandards.com]

- 9. jocpr.com [jocpr.com]

- 10. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Deuterated Endochin-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Isotopic Purity of Didesethyl Chloroquine Hydroxyacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the isotopic purity of Didesethyl Chloroquine Hydroxyacetamide-d4. Ensuring high isotopic purity is critical for the use of deuterated compounds as internal standards in pharmacokinetic studies and as tracers in metabolic research.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical quality attribute. For this compound, a high percentage of the d4 species is desired, with minimal contributions from other isotopic species (d0, d1, d2, d3). While specific batch data for this compound is typically found on the Certificate of Analysis provided by the supplier, the isotopic enrichment for commercially available deuterated pharmaceutical standards is generally expected to be greater than 98%.

For closely related deuterated metabolites of chloroquine, such as desethylchloroquine-d4, mass spectrometry analysis has shown a deuterium enrichment of over 98%[1]. This level of enrichment is crucial for minimizing cross-talk or isotopic interference in sensitive analytical methods.

Below is a representative table summarizing the expected isotopic distribution for a high-purity batch of this compound.

| Isotopic Species | Number of Deuterium Atoms | Expected Abundance (%) |

| d0 | 0 | < 0.5 |

| d1 | 1 | < 1.0 |

| d2 | 2 | < 1.5 |

| d3 | 3 | < 2.0 |

| d4 | 4 | > 98.0 |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is primarily accomplished using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a deuterated compound due to its high mass accuracy and resolution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrumentation:

-

A high-resolution mass spectrometer, such as a Quattro micro API mass spectrometer, coupled with an HPLC system like the Agilent 1200, is recommended[1].

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers are preferred for their high resolution.

-

-

Data Acquisition:

-

Acquire full scan mass spectra over a relevant m/z range that includes the molecular ions of the unlabeled compound and all deuterated species.

-

Ensure the mass resolution is sufficient to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]+ ions of each isotopic species (d0, d1, d2, d3, and d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopic species relative to the total integrated area of all species.

-

It is important to be aware of potential isotopic interference from the unlabeled analyte to the deuterated internal standard, and if necessary, select a different precursor-product ion transition to avoid this[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium NMR (²H-NMR), provides detailed information about the location and extent of deuterium incorporation.

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

-

Data Acquisition:

-

Acquire a ¹H-NMR spectrum to observe the disappearance of proton signals at the sites of deuteration.

-

Acquire a ²H-NMR spectrum to directly observe the deuterium signals.

-

-

Data Analysis:

-

In the ¹H-NMR spectrum, the reduction in the integral of the signals corresponding to the deuterated positions relative to a non-deuterated signal in the molecule can be used to estimate the isotopic purity.

-

In the ²H-NMR spectrum, the presence of signals at the expected chemical shifts confirms the positions of deuteration. The relative integrals of these signals can be used to determine the relative abundance of deuterium at each site.

-

Visualizations

Experimental Workflow for Isotopic Purity Determination

Caption: Experimental workflow for determining the isotopic purity of this compound.

Hypothetical Metabolic Pathway of Chloroquine

Caption: Simplified metabolic pathway of Chloroquine, where a deuterated metabolite can serve as a tracer.

References

physical and chemical characteristics of Didesethyl Chloroquine Hydroxyacetamide-d4

An In-depth Technical Guide to Didesethyl Chloroquine Hydroxyacetamide-d4

Introduction

This compound is a stable, deuterium-labeled isotopologue of Didesethyl Chloroquine Hydroxyacetamide. As a derivative of chloroquine, a widely studied antimalarial agent, this compound serves a critical role not as a therapeutic agent itself, but as an internal standard for analytical and research purposes. The incorporation of four deuterium atoms provides a distinct mass shift, making it an invaluable tool for highly sensitive and accurate quantification in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive overview of its known physical and chemical characteristics, its primary applications, and a representative experimental workflow for its use in research settings.

Physical and Chemical Characteristics

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases, providing a foundational understanding for researchers handling this compound.

| Property | Value | Reference(s) |

| IUPAC Name | N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide | [1][2][3] |

| Synonyms | 4-(4'-Glycolamidyl-1'-methyl-3,4-d4-butylamino)-7-chloroquinoline | [1][2][3][4] |

| CAS Number | 1216956-86-3 | [1][2][3][4][5] |

| Unlabeled CAS Number | 1159977-30-6 | [1][5] |

| Molecular Formula | C₁₆H₁₆D₄ClN₃O₂ | [4][5] |

| Molecular Weight | 325.83 g/mol | [1][2][3][4][5] |

| Accurate Mass | 325.1495 | [1][2][3] |

| Appearance | Pale Brown Solid (Foam) | [4] |

| Storage Conditions | 2-8°C Refrigerator | [4] |

| Shipping Conditions | Ambient | [4] |

| SMILES | [2H]C([2H])(CC(C)Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])NC(=O)CO | [1][2][3] |

| InChI | InChI=1S/C16H20ClN3O2/c1-11(3-2-7-19-16(22)10-21)20-14-6-8-18-15-9-12(17)4-5-13(14)15/h4-6,8-9,11,21H,2-3,7,10H2,1H3,(H,18,20)(H,19,22)/i2D2,7D2 | [1][2][3] |

Applications in Research and Drug Development

The primary application of this compound is its use as an internal standard in quantitative bioanalysis.[6] Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based assays for several key reasons:

-

Similar Physicochemical Properties: It behaves nearly identically to its non-labeled counterpart during sample extraction, chromatographic separation, and ionization, which corrects for variability in these steps.

-

Mass Differentiation: The deuterium labels provide a clear mass difference, allowing a mass spectrometer to distinguish between the analyte and the internal standard.[7]

-

Accurate Quantification: By comparing the instrument response of the analyte to the known concentration of the spiked internal standard, precise and accurate quantification can be achieved, even at very low concentrations in complex biological matrices like plasma or whole blood.[7]

This compound is particularly useful in pharmacokinetic studies that aim to measure the concentration of chloroquine and its metabolites over time.[5] Deuteration can sometimes alter the metabolic profile of a drug, a phenomenon that is also a subject of research.[5] It also serves as an intermediate in the synthesis of other labeled compounds, such as Cletoquine Oxalate.[4]

Experimental Protocols and Workflows

While specific synthesis protocols for this compound are proprietary to chemical manufacturers, a representative experimental workflow for its application as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay is detailed below. This workflow is typical for quantifying a drug metabolite in a biological sample.

Figure 1: A typical LC-MS/MS workflow for quantifying a drug metabolite.

Methodology Details:

-

Sample Preparation: A precise volume of the biological matrix (e.g., plasma) is aliquoted. A known, fixed amount of this compound solution is added ("spiked") into the sample. An organic solvent (like acetonitrile) is then added to precipitate proteins and extract the analyte and the internal standard. The sample is centrifuged, and the supernatant is collected for analysis.

-

LC Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. The analyte and internal standard, due to their similar chemical nature, co-elute or elute very closely from the analytical column.

-

MS/MS Detection: As the compounds exit the LC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to specifically monitor the mass-to-charge (m/z) transitions for both the unlabeled analyte and the d4-labeled internal standard, a technique known as Selected Reaction Monitoring (SRM).[7] For example, a transition for chloroquine might be m/z 320.2 > 247.2, while the corresponding d4-labeled standard would be monitored at a higher mass, such as m/z 324.3 > 251.2.[7]

-

Quantification: The peak areas for both the analyte and the internal standard are measured by the instrument's software. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the unknown concentration of the analyte in the original sample by plotting this ratio against a standard calibration curve.

Signaling Pathways and Biological Activity

Information regarding the direct interaction of this compound with specific signaling pathways is not available in the reviewed literature. This compound is synthesized for use as an analytical tool, and as such, its biological activity is not its primary characteristic of interest. Its parent compounds, chloroquine and hydroxychloroquine, are known to interfere with lysosomal function and autophagy, but these effects are not typically studied for the deuterated analytical standard itself.

This compound is a highly specific chemical tool essential for modern drug metabolism and pharmacokinetic research. Its well-defined chemical properties and the stability of its isotopic label make it an ideal internal standard for ensuring the accuracy, precision, and reliability of bioanalytical data generated through mass spectrometry. While not a therapeutic agent, its role in the development and evaluation of pharmaceuticals is indispensable for researchers in the field.

References

- 1. This compound [lgcstandards.com]

- 2. fishersci.pt [fishersci.pt]

- 3. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Didesethyl Chloroquine Hydroxyacetamide-d4 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Core Principle: Mechanism of Action of a Deuterated Internal Standard

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision. The fundamental principle of its mechanism of action lies in its near-identical physicochemical properties to the analyte of interest.

Didesethyl Chloroquine Hydroxyacetamide-d4 is a deuterated form of a metabolite of hydroxychloroquine, which itself is an analog of chloroquine. The incorporation of four deuterium (d4) atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, while its similar chemical behavior ensures it effectively tracks the analyte throughout the analytical process.

The primary functions of a deuterated internal standard like this compound are to:

-

Correct for Variability in Sample Preparation: During extraction, evaporation, and reconstitution steps, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

-

Compensate for Matrix Effects: Biological samples contain complex matrices that can enhance or suppress the ionization of the analyte in the mass spectrometer's source. Since the internal standard co-elutes and has the same ionization characteristics, it experiences the same matrix effects as the analyte.

-

Account for Instrumental Fluctuations: Variations in injection volume and instrument response are normalized by referencing the analyte's signal to that of the internal standard.

By adding a known concentration of the deuterated internal standard to the sample at the beginning of the workflow, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio remains constant even if the absolute signal intensities fluctuate, leading to highly reliable and reproducible results.

Chemical Properties of this compound

While specific experimental data for this compound is not extensively published, its chemical properties can be derived from supplier specifications.

| Property | Value |

| Chemical Name | N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide |

| CAS Number | 1216956-86-3 |

| Molecular Formula | C₁₆H₁₆D₄ClN₃O₂ |

| Molecular Weight | 325.83 g/mol |

The presence of the hydroxyacetamide group suggests this compound is a derivative of a chloroquine metabolite, and the four deuterium atoms provide a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer.

Experimental Design for Chloroquine Bioanalysis Using a Deuterated Internal Standard

Although a specific protocol for this compound is not available in the literature, a typical experimental workflow for the analysis of chloroquine and its metabolites using a deuterated internal standard would follow these steps.

Sample Preparation

A robust sample preparation is crucial for accurate bioanalysis. A common method is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction.

Protein Precipitation Protocol:

-

To 100 µL of plasma sample, add 20 µL of a working solution of the deuterated internal standard (e.g., this compound in methanol).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Illustrative LC-MS/MS Parameters:

| Parameter | Condition |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Quantitative Data for Chloroquine and its Metabolites with Deuterated Internal Standards

The following table summarizes the mass transitions (precursor ion > product ion) for chloroquine, its key metabolites, and their commonly used deuterated internal standards. The transitions for this compound are predicted based on its structure.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Chloroquine | 320.2 | 247.2 |

| Desethylchloroquine | 292.2 | 179.1 |

| Bisdesethylchloroquine | 264.1 | 179.1 |

| Didesethyl Chloroquine Hydroxyacetamide (Analyte) | 322.1 | (Predicted) |

| Chloroquine-d4 | 324.3 | 251.2 or 146.3 |

| Desethylchloroquine-d4 | 296.2 | 179.1 or 118.2 |

| This compound (IS) | 326.1 | (Predicted) |

Note: The optimal product ions for Didesethyl Chloroquine Hydroxyacetamide and its deuterated analog would need to be determined experimentally through infusion and fragmentation studies.

Visualizing the Workflow and Relationships

Metabolic Pathway of Chloroquine

Caption: Metabolic pathway of Chloroquine to its primary metabolites.

Bioanalytical Workflow with Internal Standard

Caption: General workflow for bioanalysis using an internal standard.

Analyte and Internal Standard Relationship

Caption: Logical relationship between an analyte and its deuterated internal standard.

Conclusion

This compound is theoretically an ideal internal standard for the quantification of its corresponding unlabeled analyte in complex biological matrices. Its mechanism of action, rooted in the principles of stable isotope dilution, allows for the correction of various sources of error inherent in the bioanalytical workflow. While specific, published methods employing this particular standard are yet to be widely available, the experimental protocols and quantitative data from closely related deuterated analogs of chloroquine provide a robust framework for its application. The use of such a standard is indispensable for generating high-quality, reliable data in pharmacokinetic and other drug development studies.

Navigating the Stability Landscape of Didesethyl Chloroquine Hydroxyacetamide-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesethyl Chloroquine Hydroxyacetamide-d4 is a deuterated analog of a chloroquine derivative. The incorporation of deuterium can potentially alter the metabolic and pharmacokinetic properties of the parent molecule, making the assessment of its chemical stability a critical aspect of the drug development process. Understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount for ensuring its quality, safety, and efficacy. This guide summarizes the known stability profiles of chloroquine and hydroxychloroquine under various stress conditions, providing a predictive framework for this compound.

Predicted Stability Profile: Insights from Chloroquine and Hydroxychloroquine Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, designed to identify the likely degradation products and pathways of a drug substance. The following tables summarize the quantitative data from forced degradation studies on chloroquine and hydroxychloroquine, offering a predictive lens through which to view the stability of this compound.

Table 1: Summary of Chloroquine (CQ) Stability under Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Temperature | Duration | Extent of Degradation | Reference(s) |

| Acidic Hydrolysis | 2 N HCl | 70°C | 21 hours | Not specified, but method validated for impurities | [1] |

| Alkaline Hydrolysis | 1 M NaOH | Not specified | - | Susceptible to degradation | [2] |

| 1 M NaOH | Not specified | - | Half-life (API): 3.1 days; Half-life (Tablets): 3.8 days | [2] | |

| 6 M NaOH | 70°C | 2.5 hours | ~15% degradation | [3] | |

| Oxidative Degradation | 3.0% H₂O₂ | Not specified | - | Susceptible to degradation; two degradation products formed | [2] |

| 10% Sodium Hypochlorite | Not specified | 30 minutes | ~85% degradation | [3] | |

| Photolytic Degradation | UV light (254 nm) | 38°C ± 2°C | 40 hours | ~15% degradation | [3] |

| Simulated Sunlight (pH 6.0-10.0) | Not specified | - | pH-dependent degradation; kobs increased with increasing pH | [4] | |

| Thermal Degradation | 60°C | 72 hours | Very stable | [3] |

Table 2: Summary of Hydroxychloroquine (HCQ) Stability under Forced Degradation Conditions

| Stress Condition | Reagent/Parameter | Temperature | Duration | Extent of Degradation | Reference(s) |

| Acidic Hydrolysis | up to 6.0 M HCl | 60°C | 72 hours | Very stable | [3] |

| Alkaline Hydrolysis | 1.0 M NaOH | 60°C | 70 hours | Stable | [3] |

| 6.0 M NaOH | 70°C | 2.5 hours | ~15% degradation | [3] | |

| Oxidative Degradation | 10% Sodium Hypochlorite | Not specified | 30 minutes | ~85% degradation | [3] |

| Electron Beam Irradiation | Not specified | - | 80-90% removal efficiency | [5] | |

| Photolytic Degradation | UV light (254 nm) | 38°C ± 2°C | 40 hours | ~15% degradation | [3] |

Based on this data, it can be inferred that the quinoline core of this compound is likely susceptible to degradation under strong alkaline, oxidative, and photolytic conditions . The molecule is expected to exhibit greater stability under acidic and neutral pH conditions, as well as at elevated temperatures in the absence of other stressors.

Experimental Protocols for Stability-Indicating Studies

The development of a stability-indicating analytical method is crucial for accurately quantifying the decrease of the active drug substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

General Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 N to 1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified duration. Samples should be withdrawn at various time points, neutralized, and diluted for analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of a base solution (e.g., 0.1 N to 1 N NaOH) and heat at a controlled temperature (e.g., 60-80°C) for a specified duration. Samples should be withdrawn, neutralized, and diluted for analysis.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or slightly elevated temperature. Monitor the reaction over time and quench the reaction if necessary before dilution and analysis.

-

Photolytic Degradation: Expose the stock solution (in a transparent container) to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

-

Thermal Degradation: Heat the solid drug substance or a solution of the drug substance at a high temperature (e.g., 80-100°C) for a specified duration.

Example of a Stability-Indicating HPLC Method for Chloroquine/Hydroxychloroquine

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode.[6]

-

Flow Rate: Typically 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength where the parent drug and degradation products have significant absorbance (e.g., 250 nm or 343 nm).[6] Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[4][7]

Visualization of Key Processes

Experimental Workflow for Forced Degradation and Method Development

References

- 1. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dason.medicine.duke.edu [dason.medicine.duke.edu]

- 4. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and characterization of process related impurities in chloroquine and hydroxychloroquine by LC/IT/MS, LC/TOF/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Didesethyl Chloroquine Hydroxyacetamide-d4: Synthesis, Identification, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Didesethyl Chloroquine Hydroxyacetamide-d4, a deuterated analog of a chloroquine metabolite. This document details its chemical identity, provides representative experimental protocols for its synthesis and analysis, and places it within the broader context of chloroquine metabolism. The information is intended to support research and development activities where a stable isotope-labeled internal standard is required for quantitative analysis.

Core Compound Identification

This compound is a deuterated form of Didesethyl Chloroquine Hydroxyacetamide, a metabolite of the antimalarial drug chloroquine. The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of the parent compound in biological matrices.

| Identifier | Value | Reference |

| CAS Number | 1216956-86-3 | [1][2] |

| Unlabelled CAS Number | 1159977-30-6 | [1][3] |

| Molecular Formula | C₁₆H₁₆D₄ClN₃O₂ | [2] |

| Molecular Weight | 325.83 g/mol | [2] |

| IUPAC Name | N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide | [1] |

| Synonyms | 4-(4'-Glycolamidyl-1'-methyl-3,4-d4-butylamino)-7-chloroquinoline | [1] |

Physicochemical and Safety Data (Representative)

| Property | Representative Value/Information | Reference |

| Appearance | Solid | Inferred from related compounds |

| Solubility | Soluble in Methanol, Chloroform | Inferred from related compounds |

| Storage | -20°C | General recommendation for stable isotope-labeled compounds |

| Purity (Typical) | >95% (as specified by commercial suppliers) | Inferred from supplier data for similar compounds |

| Hazard Statements (Representative) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |

| Precautionary Statements (Representative) | P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell) |

Metabolic Pathway of Chloroquine

Didesethyl Chloroquine Hydroxyacetamide is a downstream metabolite of Chloroquine. The metabolic cascade primarily involves N-dealkylation reactions mediated by cytochrome P450 enzymes in the liver. Understanding this pathway is crucial for interpreting pharmacokinetic and drug metabolism studies.

Caption: Metabolic pathway of Chloroquine.

Experimental Protocols

Representative Synthesis of Deuterated Chloroquine Metabolites

While a specific protocol for this compound is not detailed in the available literature, a general synthetic scheme for deuterated chloroquine and its metabolites has been described.[5] The following is a representative, multi-step protocol based on established chemical reactions for similar molecules.

Step 1: Synthesis of a Deuterated Precursor A suitable starting material, such as a deuterated alkyl halide (e.g., 1,1,2,2-tetradeuterio-4-bromobutylamine), would be synthesized. This can be achieved through methods like the reduction of a corresponding unsaturated precursor with deuterium gas over a catalyst.

Step 2: Coupling with the Quinoline Moiety The deuterated precursor is then coupled with 4,7-dichloroquinoline. This reaction is typically carried out at an elevated temperature in the presence of a base to yield the deuterated desethylchloroquine backbone.

Step 3: Functional Group Modification The terminal amino group of the deuterated desethylchloroquine intermediate is then modified. To obtain the hydroxyacetamide, the amine would be reacted with an activated form of glycolic acid, such as glycolic acid N-hydroxysuccinimide ester, in a suitable aprotic solvent like DMF.

Step 4: Purification The final product, this compound, is purified using chromatographic techniques such as column chromatography on silica gel or preparative HPLC to achieve high chemical and isotopic purity.

Characterization: The structure and isotopic enrichment of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

General Protocol for Quantification using LC-MS/MS

This compound is primarily used as an internal standard for the quantification of its non-deuterated counterpart in biological samples. The following is a general workflow for such an analysis.

Caption: Experimental workflow for bioanalysis.

1. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare stock solutions of both the analyte (Didesethyl Chloroquine Hydroxyacetamide) and the internal standard (this compound) in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix (e.g., human plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

-

To an aliquot of the biological sample (calibration standard, QC, or unknown sample), add a fixed amount of the internal standard solution.

-

Perform protein precipitation by adding a water-miscible organic solvent like acetonitrile, followed by centrifugation.

-

Alternatively, use a solid-phase extraction (SPE) protocol for cleaner samples.

-

Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation: Use a suitable C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Multiple Reaction Monitoring (MRM) mode.

4. Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of this compound. For specific applications, researchers are encouraged to consult the latest scientific literature and validate their methods according to regulatory guidelines.

References

Technical Guide: Solubility and Application of Didesethyl Chloroquine Hydroxyacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available information regarding the solubility of Didesethyl Chloroquine Hydroxyacetamide-d4 in organic solvents. Due to the limited availability of direct quantitative solubility data for this specific deuterated metabolite analog in the public domain, this guide also offers qualitative solubility inferences based on related compounds, a general experimental protocol for solubility determination, and a visualization of its primary application as an internal standard in analytical workflows.

Solubility of this compound

Inferred Solubility Profile

The primary application of deuterated compounds like this compound is as an internal standard in quantitative bioanalysis. The solvents used in these analytical methods, such as acetonitrile and methanol, suggest at least a functional degree of solubility in these common organic solvents.

Solubility Data for Related Compounds

To provide a practical reference, the following table summarizes the known solubility of closely related, non-deuterated analogs of this compound. This data can serve as a starting point for solvent screening.

| Compound | Solvent | Solubility |

| Desethyl Hydroxychloroquine | Dimethylformamide (DMF) | Soluble[1][2] |

| Dimethyl sulfoxide (DMSO) | Soluble[1][2] | |

| Methanol | Soluble[1][2] | |

| Hydroxychloroquine (sulfate) | Ethanol | Sparingly Soluble[3] |

| Dimethyl sulfoxide (DMSO) | Sparingly Soluble[3] | |

| Dimethylformamide (DMF) | Sparingly Soluble[3] | |

| Alcohol | Practically Insoluble[4] | |

| Chloroform | Practically Insoluble[4] | |

| Ether | Practically Insoluble[4] | |

| Desethylchloroquine | Chloroform | Slightly Soluble[5] |

| Methanol | Slightly Soluble[5] |

Disclaimer: This table presents data for related compounds and should be used as a qualitative guide only. The solubility of this compound may differ.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility measurements, the following general protocol outlines a method for determining the solubility of a compound like this compound in an organic solvent.[6][7]

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, acetonitrile, DMSO, DMF)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Place the vial in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UHPLC method to determine the concentration of the dissolved compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

-

Application in Analytical Workflows

This compound is primarily used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated analog in biological matrices by LC-MS/MS. The use of a SIL-IS is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.[8][9]

The following diagram illustrates a typical experimental workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.

Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.

References

- 1. Desethyl Hydroxychloroquine | CAS 4298-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. resolvemass.ca [resolvemass.ca]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

Methodological & Application

Application Note: Quantitative Analysis of Chloroquine and its Metabolites using Deuterated Internal Standards by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloroquine (CQ) and its hydroxylated analog, hydroxychloroquine (HCQ), are widely used antimalarial drugs that also see use in the treatment of autoimmune diseases.[1] The therapeutic window for these drugs is narrow, and their metabolism in the body is complex, leading to the formation of active and inactive metabolites such as desethylchloroquine (DCQ) and didesethylchloroquine (BDCQ).[1][2] Accurate quantification of the parent drugs and their metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for this purpose.[2][3] The use of stable isotope-labeled internal standards, such as Didesethylchloroquine-d4, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the analytical method.[4]

This application note provides a detailed protocol for the simultaneous quantification of chloroquine, hydroxychloroquine, and their metabolites in biological samples using LC-MS/MS with deuterated internal standards.

Experimental Protocols

A generalized workflow for the analysis is presented below. Specific parameters may need to be optimized depending on the specific LC-MS/MS instrumentation and the biological matrix being analyzed.

Caption: General experimental workflow for the LC-MS/MS analysis of chloroquine and its metabolites.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the desired level of sample cleanup.

a) Protein Precipitation (for Plasma or Whole Blood)

This is a simple and rapid method suitable for high-throughput analysis.

-

To 50 µL of plasma or whole blood in a microcentrifuge tube, add 150 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the deuterated internal standard (e.g., Didesethylchloroquine-d4).[5]

-

Vortex the mixture vigorously for 30 seconds to precipitate the proteins.[5]

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

b) Solid-Phase Extraction (SPE) (for Plasma or Urine)

SPE provides a cleaner extract compared to protein precipitation, which can reduce matrix effects.

-

Condition an appropriate SPE cartridge (e.g., a polymeric cation-exchange sorbent) with 1 mL of methanol followed by 1 mL of deionized water.[6]

-

Pre-treat the sample: To 1 mL of urine, add 1 mL of pH 6 phosphate buffer (0.1 M) and the internal standard.[6] For plasma, a dilution step may be necessary.

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a suitable solvent (e.g., 1 mL of 0.1 M pH 6 phosphate buffer) to remove interferences.[6]

-

Elute the analytes and the internal standard with an appropriate elution solvent (e.g., methanol containing 0.5% formic acid).[7]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of chloroquine, hydroxychloroquine, and their metabolites.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Typical Value |

| Column | C18 or F5 core-shell column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% or 0.2% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

| Gradient | A gradient elution is typically used to separate the analytes. |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Nebulizer Gas | 2.0 L/min |

| Heating Gas | 10 L/min |

| Drying Gas | 10 L/min |

Table 3: MRM Transitions for Analytes and Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Chloroquine (CQ) | 320.2 | 247.2 |

| Chloroquine-d4 (CQ-d4) | 324.3 | 146.3 |

| Desethylchloroquine (DCQ) | 292.2 | 179.1 |

| Didesethylchloroquine (BDCQ) | 264.1 | 179.1 |

| Hydroxychloroquine (HCQ) | 336.1 | 247.1 |

| Hydroxychloroquine-d4 (HCQ-d4) | 342.1 | 253.1 |

| Desethylhydroxychloroquine (DHCQ) | 308.1 | 179.1 |

| Didesethylchloroquine-d4 (BDCQ-d4) | 270.1 | 181.1 |

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.[8][9][10][11]

Data Presentation

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of chloroquine and its metabolites.

Table 4: Linearity and Range

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) |

| Chloroquine (CQ) | 1.82 - 2.56 | 1220 - 1552 | > 0.99 |

| Desethylchloroquine (DCQ) | 2.95 - 3.36 | 1220 - 1552 | > 0.99 |

| Hydroxychloroquine (HCQ) | 1 - 2 | 1000 - 2000 | > 0.998 |

| Desethylhydroxychloroquine (DHCQ) | 1 | 500 | > 0.99 |

| Didesethylchloroquine (BDCQ) | 0.5 | 250 | > 0.99 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification.[1][2][7][8][9][11]

Table 5: Precision and Accuracy

| Analyte | Concentration | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| All Analytes | Low, Medium, High QC | < 15% | < 15% | 85 - 115% |

RSD: Relative Standard Deviation; QC: Quality Control.[1][8][12]

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the simultaneous quantification of chloroquine, hydroxychloroquine, and their major metabolites in various biological matrices. The use of deuterated internal standards, such as Didesethylchloroquine-d4, is critical for achieving high accuracy and precision. The described sample preparation techniques and LC-MS/MS conditions provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for pharmacokinetic studies and therapeutic drug monitoring of these important compounds.

References

- 1. mes.com.gh [mes.com.gh]

- 2. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chromservis.bg [chromservis.bg]

- 6. unitedchem.com [unitedchem.com]

- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Chloroquine Quantification Using Didesethyl Chloroquine Hydroxyacetamide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of chloroquine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development programs. Chloroquine, a widely used antimalarial and immunomodulatory agent, undergoes metabolism in the body to form active metabolites, including desethylchloroquine and didesethylchloroquine. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the use of Didesethyl Chloroquine Hydroxyacetamide-d4 as an internal standard for the quantification of chloroquine and its metabolites. While specific validation data for this compound is not extensively published, this document leverages established protocols for structurally similar deuterated internal standards, such as didesethylchloroquine-d4 and desethylchloroquine-d4, to provide a comprehensive guide for method development and validation.

Chemical Information

| Compound | Chemical Name | Molecular Formula |

| This compound | N-[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]-2-hydroxy-acetamide | C16H16D4ClN3O2 |

Principle of the Method

The analytical method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is added to biological samples as an internal standard. Due to its structural similarity and deuterium labeling, it co-elutes with the target analytes (chloroquine and its metabolites) and exhibits similar ionization behavior in the mass spectrometer. This allows for accurate quantification by comparing the peak area ratio of the analyte to the internal standard, which corrects for variations during sample preparation and analysis.

Experimental Protocols

This protocol is adapted from established methods for the quantification of chloroquine and its metabolites using deuterated internal standards in human plasma.[1]

Materials and Reagents

-

Chloroquine reference standard

-

Desethylchloroquine reference standard

-

Didesethylchloroquine reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium formate

-

Ultrapure water

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of chloroquine, desethylchloroquine, didesethylchloroquine, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of approximately 50 ng/mL. The optimal concentration should be determined during method development.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the Internal Standard Working Solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following are representative MRM transitions. These must be optimized for the specific instrument.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Chloroquine | 320.1 | 247.1 |

| Desethylchloroquine | 292.1 | 179.1 |

| Didesethylchloroquine | 264.1 | 114.1 |

| This compound (IS) | 326.2 | To be determined empirically |

Note: The product ion for the internal standard needs to be determined by direct infusion and fragmentation analysis.

Data Presentation

The following tables summarize typical performance data for bioanalytical methods quantifying chloroquine and its metabolites using deuterated internal standards. This data is representative and should be established for the specific method using this compound.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Chloroquine | 1 - 1000 | Linear, 1/x² weighting | > 0.995 |

| Desethylchloroquine | 1 - 500 | Linear, 1/x² weighting | > 0.995 |

| Didesethylchloroquine | 0.5 - 250 | Linear, 1/x² weighting | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| Chloroquine | LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 3 | < 15 | 85-115 | < 15 | 85-115 | |

| Mid | 100 | < 15 | 85-115 | < 15 | 85-115 | |

| High | 800 | < 15 | 85-115 | < 15 | 85-115 | |

| Desethylchloroquine | LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |

| Low | 3 | < 15 | 85-115 | < 15 | 85-115 | |

| Mid | 50 | < 15 | 85-115 | < 15 | 85-115 | |

| High | 400 | < 15 | 85-115 | < 15 | 85-115 | |

| Didesethylchloroquine | LLOQ | 0.5 | < 20 | 80-120 | < 20 | 80-120 |

| Low | 1.5 | < 15 | 85-115 | < 15 | 85-115 | |

| Mid | 25 | < 15 | 85-115 | < 15 | 85-115 | |

| High | 200 | < 15 | 85-115 | < 15 | 85-115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Visualizations

Chloroquine Metabolism and Internal Standard Relationship

Caption: Metabolic pathway of chloroquine and the relationship to the internal standard.

Experimental Workflow for Chloroquine Quantification

Caption: General experimental workflow for the bioanalysis of chloroquine.

Conclusion

This compound is a suitable internal standard for the sensitive and accurate quantification of chloroquine and its metabolites in biological matrices by LC-MS/MS. The provided protocols, adapted from established methods, offer a robust starting point for method development and validation. Researchers should perform in-house validation to establish the performance characteristics of the assay in their specific laboratory environment, adhering to relevant regulatory guidelines. The use of a stable isotope-labeled internal standard like this compound is critical for generating high-quality data in pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for the Bioanalysis of Hydroxychloroquine Using an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxychloroquine (HCQ) is a 4-aminoquinoline drug, widely recognized for its use in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis, in addition to its traditional role as an antimalarial agent.[1][2] Accurate quantification of HCQ and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The use of a suitable internal standard (IS) is paramount in bioanalysis to ensure the accuracy and precision of the results by compensating for variability during sample preparation and analysis.[3][4]

This document provides detailed application notes and protocols for the bioanalysis of hydroxychloroquine, with a focus on the selection and use of an appropriate internal standard. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Selecting an Internal Standard

The ideal internal standard should be a compound that closely mimics the analyte's chemical and physical properties but is distinguishable by the detector. For LC-MS/MS analysis of hydroxychloroquine, the most suitable and commonly used internal standard is a stable isotope-labeled version of the drug, Hydroxychloroquine-d4 (HCQ-d4) .[5][6][7] Deuterated internal standards are preferred because they have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the analyte, thus providing the most accurate correction for experimental variations.[3][8]

Other internal standards that have been reported for HCQ bioanalysis include:

-

Chloroquine (CQ) : A structurally similar analog.[9]

-

Quinine (QN) : Another antimalarial drug.[10]

-

Deuterated metabolites : Such as desethylhydroxychloroquine-d4 (DHCQ-d4) and bisdesethylchloroquine-d4 (BDCQ-d4) when these metabolites are also being quantified.[6]

This document will focus on the use of HCQ-d4 as the internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the bioanalysis of hydroxychloroquine and its major metabolite, desethylhydroxychloroquine (DHCQ), using HCQ-d4 as the internal standard in various biological matrices.

Table 1: LC-MS/MS Method Parameters for Hydroxychloroquine and Desethylhydroxychloroquine Analysis

| Parameter | Hydroxychloroquine (HCQ) | Desethylhydroxychloroquine (DHCQ) | Hydroxychloroquine-d4 (IS) | Reference |

| Precursor Ion (m/z) | 336.07 - 336.2 | 307.82 - 308.1 | 340.13 - 342.1 | [5][6][7] |

| Product Ion (m/z) | 247.1 - 247.23 | 179.1 - 246.85 | 251.1 - 253.1 | [5][6][7] |

Table 2: Linearity and Sensitivity of the Bioanalytical Method in Whole Blood/Plasma

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Hydroxychloroquine | Whole Blood | 2 - 500 | 2 | [5] |

| Whole Blood | 5 - 2000 | 5 | [7] | |

| Plasma | 2 - 1000 | 2 | [6] | |

| Plasma | 0.5 - 500 | 0.5 | [9] | |

| Desethylhydroxychloroquine | Whole Blood | 2 - 2000 | 2 | [5] |

| Plasma | 1 - 500 | 1 | [6] |

Table 3: Precision and Accuracy Data for Hydroxychloroquine Quantification

| Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| Whole Blood | LLOQ | 2 | 3.45 | 2.79 | Within ±15% | [5] |

| Low | 20 | 0.7 | 1.73 | Within ±15% | [5] | |

| Medium | 100 | 0.97 | 1.31 | Within ±15% | [5] | |

| High | 500 | 2.18 | 0.80 | Within ±15% | [5] | |

| Plasma | Low | 6 | 88.9 - 94.4 | 88.9 - 94.4 | Within ±15% | |

| Medium | 80 | 88.9 - 94.4 | 88.9 - 94.4 | Within ±15% | ||

| High | 800 | 88.9 - 94.4 | 88.9 - 94.4 | Within ±15% |

Experimental Protocols

Sample Preparation: Protein Precipitation (for Whole Blood)

This protocol is a common and straightforward method for extracting HCQ from whole blood samples.

Materials:

-

Whole blood samples (collected in EDTA tubes)

-

Hydroxychloroquine-d4 (HCQ-d4) internal standard working solution (e.g., 1 µg/mL in 50% methanol)

-

Methanol (HPLC grade), chilled to -20°C

-

0.005 M Ammonium formate solution containing 0.2% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge capable of 14,000 rpm and 4°C

Procedure:

-

Pipette 180 µL of blank human whole blood, calibration standards, or unknown samples into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the appropriate HCQ and DHCQ working solutions for calibration standards and QCs, or 20 µL of 50% methanol for unknown samples.

-

Add 50 µL of the HCQ-d4 internal standard working solution to all tubes (except blank).

-

Vortex each tube for 5 seconds.

-

Add 800 µL of chilled methanol to each tube to precipitate proteins.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 700 µL of the supernatant to a new 1.5 mL tube.

-

Add 100 µL of 0.005 M ammonium formate solution containing 0.2% formic acid.